

A Comprehensive Technical Guide to the Physical Properties of 4-Ethylpyridine Liquid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethylpyridine**

Cat. No.: **B7769192**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **4-Ethylpyridine** in its liquid state. The information is curated for professionals in research, scientific analysis, and drug development who require precise and reliable data for their work. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and includes a visual representation of a general experimental workflow.

Core Physical Properties of 4-Ethylpyridine

4-Ethylpyridine (C_7H_9N) is a colorless to pale yellow liquid with a distinct, pungent odor.^[1] It is an organic compound belonging to the pyridine family, with an ethyl group substituted at the fourth position of the pyridine ring.^[1] This substitution influences its chemical reactivity and physical characteristics. The compound is soluble in organic solvents and shows limited solubility in water.^[1]

Quantitative Data Summary

The following tables provide a consolidated summary of the key physical properties of **4-Ethylpyridine**, compiled from various scientific sources.

Property	Value
Molecular Formula	C ₇ H ₉ N
Molecular Weight	107.15 g/mol [2]
Appearance	Clear colorless to yellowish liquid
Odor	Strong, unpleasant, pungent [1]
Physical Constant	Reported Value(s)
Density	0.942 g/mL at 25 °C [3] [4]
0.941 g/mL	
0.928 g/cm ³ [5]	
Boiling Point	168 °C at 760 mmHg [3] [4]
164-170 °C at 760 mmHg [6] [7]	
169.999 °C at 760 mmHg [5]	
Melting Point	-91 °C [5] [7]
Refractive Index (nD)	1.501 at 20 °C [3] [4] [7]
1.4990-1.5030 at 20 °C [8]	
Viscosity	Data not readily available in searches

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid compounds like **4-Ethylpyridine**.

Density Measurement

The density of a liquid can be determined using several methods, with pycnometry and hydrometry being common laboratory techniques.[\[9\]](#)

a) Pycnometry:[\[9\]](#)

- A clean, dry pycnometer (a glass flask with a precise volume) is weighed empty.
- The pycnometer is then filled with the sample liquid (**4-Ethylpyridine**), ensuring no air bubbles are present.
- The filled pycnometer is brought to a constant temperature in a water bath.
- The pycnometer is weighed again.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

b) Hydrometry:

- A sample of the liquid is placed in a graduated cylinder.
- A hydrometer, a calibrated weighted glass float, is gently lowered into the liquid.
- The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.

Boiling Point Determination

The boiling point of a liquid can be accurately measured using distillation or the Thiele tube method.

a) Distillation Method:[10]

- A small volume (at least 5 mL) of **4-Ethylpyridine** is placed in a distillation flask with a few boiling chips.
- The flask is heated, and the vapor rises into a condenser.
- A thermometer is positioned so that its bulb is just below the side arm of the distillation head, ensuring it measures the temperature of the vapor as it passes into the condenser.
- The temperature at which the liquid is actively boiling and condensing, and the temperature reading on the thermometer stabilizes, is recorded as the boiling point. The barometric

pressure should also be recorded.[10]

b) Thiele Tube Method:[10]

- A small amount of the sample is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed inside the test tube.
- The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[10]

Melting Point Determination

For substances that are liquid at room temperature, the melting point (or freezing point) is determined by cooling the substance until it solidifies.

Capillary Method (for solidified sample):[11]

- A small sample of **4-Ethylpyridine** is frozen.
- A small amount of the solid is introduced into a capillary tube.
- The capillary tube is placed in a melting point apparatus, which slowly heats the sample.[12]
- The temperature range from which the substance begins to melt until it is completely liquid is recorded as the melting point.

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through a substance and is a characteristic property. It is typically measured using a refractometer.[13]

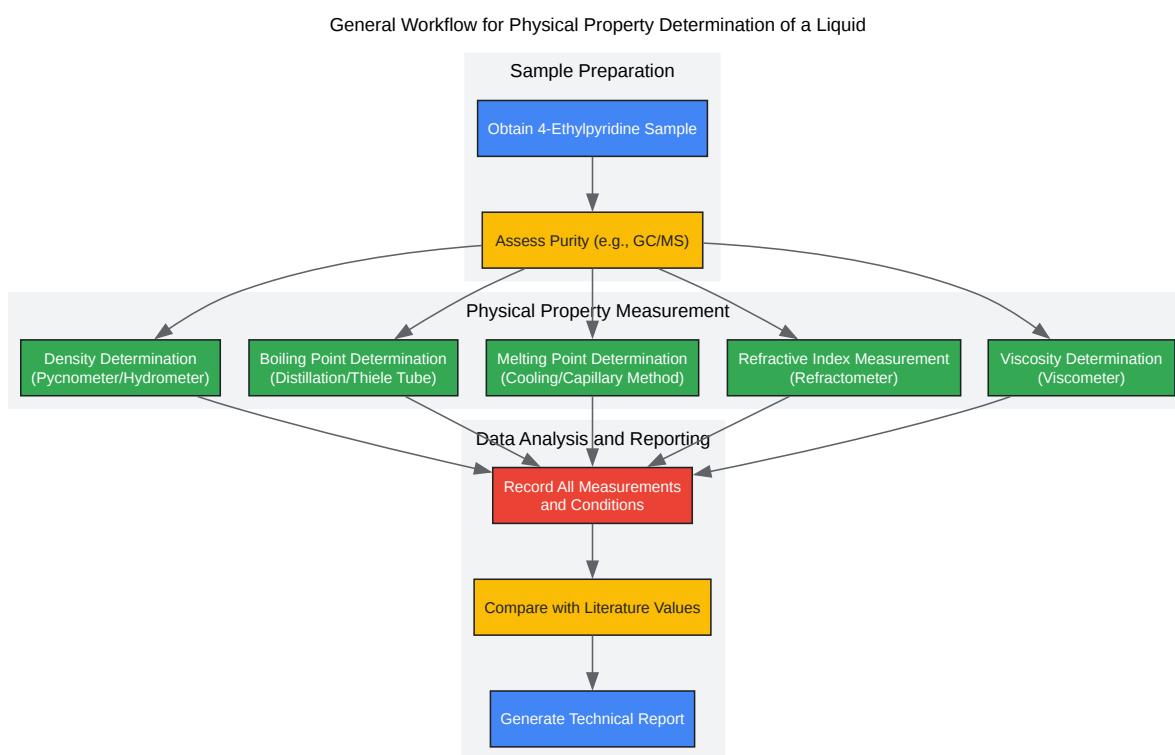
Using a Digital Refractometer:[13]

- The prism of the refractometer is cleaned and calibrated with a standard, usually distilled water.
- A few drops of **4-Ethylpyridine** are placed on the prism.
- The instrument measures the critical angle of total internal reflection and digitally displays the refractive index. The temperature must be controlled and recorded as the refractive index is temperature-dependent.[13]

Viscosity Determination

Viscosity is the measure of a fluid's resistance to flow. Common methods for its determination include the use of a capillary viscometer or a falling sphere viscometer.[6][8]

a) Capillary Viscometer (Ostwald or Ubbelohde type):[8]


- A known volume of **4-Ethylpyridine** is introduced into the viscometer.
- The liquid is drawn up through the capillary tube by suction.
- The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.
- The viscosity is calculated using the measured flow time, the density of the liquid, and the calibration constant of the viscometer.

b) Falling Sphere Viscometer:[6][8]

- A sphere of known size and density is dropped into a tube containing **4-Ethylpyridine**.
- The time it takes for the sphere to fall a specific distance through the liquid is measured.
- The viscosity is calculated based on the terminal velocity of the sphere, the densities of the sphere and the liquid, and the dimensions of the sphere and the tube.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a liquid sample like **4-Ethylpyridine**.

[Click to download full resolution via product page](#)

Caption: General workflow for physical property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gazi.edu.tr [gazi.edu.tr]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. quora.com [quora.com]
- 6. byjus.com [byjus.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. industrialphysics.com [industrialphysics.com]
- 9. knowledge.reagecon.com [knowledge.reagecon.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. mt.com [mt.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 4-Ethylpyridine Liquid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769192#physical-properties-of-4-ethylpyridine-liquid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com